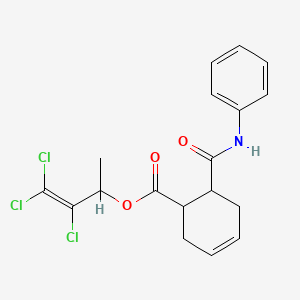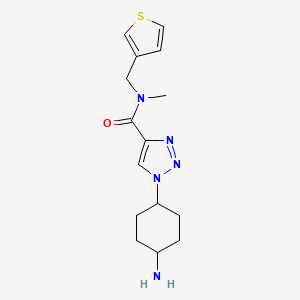![molecular formula C20H21N3O3S B5571676 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied, demonstrating various methods for creating complex organic compounds. For instance, Kumara et al. (2018) reported the synthesis of a novel pyrazole derivative, showcasing the detailed spectral characterization and structural confirmation via X-ray crystallography, highlighting the compound's synthesis intricacy (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the examined compound, often reveals interesting conformational aspects. X-ray diffraction studies play a crucial role in determining the precise molecular geometry, as demonstrated in the work by Kumara et al. (2018), where the molecular and crystal structure was stabilized by various intermolecular interactions, providing insights into the compound's molecular structure (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives are diverse, reflecting the compound's reactivity and functionalization potential. The work by Yıldırım et al. (2005) on the functionalization reactions of related pyrazole compounds with 2,3-diaminopyridine underlines the chemical versatility and reactivity of such molecules, indicating a wide range of possible chemical transformations (Yıldırım, Kandemirli, & Demir, 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and crystalline structure, are closely tied to their molecular structure. The analysis of X-ray crystallography data and thermal stability, as seen in studies like those conducted by Kumara et al. (2018), provides valuable information on the physical properties of these compounds (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Antagonistic Activities
- CCR5 Antagonists: A practical synthesis method was developed for an orally active CCR5 antagonist, demonstrating a new inexpensive method without chromatographic purification, indicating potential applications in HIV treatment or other diseases involving the CCR5 receptor (Ikemoto et al., 2005).
Anticancer Agents
- Novel Anticancer Compounds: Research into dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives highlights the synthesis of novel compounds with potential anticancer properties, underscoring the importance of structural variation in developing effective anticancer agents (Abu‐Hashem & Aly, 2017).
Heterocyclic Synthesis
- Heterocyclic Compounds: Exploration into thiophenylhydrazonoacetates for heterocyclic synthesis, producing derivatives with various applications, demonstrates the compound's potential as a precursor in synthesizing biologically active heterocycles (Mohareb et al., 2004).
Antibacterial Agents
- Novel Antibacterial Compounds: The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of antibacterial agents indicate the potential for creating effective treatments against bacterial infections, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Palkar et al., 2017).
Propiedades
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-12-4-7-19(27-12)15-11-16(23-22-15)20(24)21-13(2)14-5-6-17-18(10-14)26-9-3-8-25-17/h4-7,10-11,13H,3,8-9H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHFWVMMJAUZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NC(C)C3=CC4=C(C=C3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)
![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)
![1-[4-methyl-2-(9-oxa-2-azaspiro[5.5]undec-2-yl)pyrimidin-5-yl]ethanone](/img/structure/B5571653.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571656.png)
![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)
![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)
![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)
![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)